4-Acetylphenyl cyanate
Overview
Description
4-Acetylphenyl cyanate is a cyanation agent used in the synthesis of structurally diverse products containing the nitrile function . It has been used for an asymmetric cyanation of 1,3-dicarbonyls and amides .
Synthesis Analysis
The synthesis of 4-Acetylphenyl cyanate involves cyanation reactions. These reactions can be categorized into two classes: one where a tightly bound cyano group needs to be liberated for the reaction to occur, and another where the cyanide moiety is formed during the reaction from a carbon and a nitrogen atom of any oxidation state . Notably, Fu-Xue Chen used 4-acetylphenyl cyanate in 2017 for an asymmetric cyanation of 1,3-dicarbonyls and amides .Chemical Reactions Analysis
4-Acetylphenyl cyanate is involved in cyanation reactions. These reactions involve the transfer of the entire CN-group . It has been used for an asymmetric cyanation of 1,3-dicarbonyls and amides .Scientific Research Applications
Asymmetric Electrophilic Cyanation of Oxindoles and β-Keto Esters/Amides :
- 4-Acetylphenyl cyanate has been employed as the cyano source in the catalytic asymmetric electrophilic cyanation of 3-substituted oxindoles, producing 3-aryl-3-cyano oxindoles with high yields and excellent enantioselectivities. This reaction is catalyzed by a zinc complex with a chiral pincer ligand (Qiu et al., 2017).
- Similarly, a Lewis-acid catalyst has been used for the highly enantioselective α-cyanation of β-keto esters and amides. This process yields chiral nitriles with excellent enantioselectivities and high yields, employing 4-Acetylphenyl cyanate as a mild and active cyanation source (Qiu et al., 2017).
Antimicrobial Properties :
- Compounds synthesized from 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, obtained via catalytic anionarylation of acrylic acids amides by 4-acetylphenyldiazonium salts, have demonstrated antibacterial and antifungal activity. Notably, 5-(4-Acetylphenyl) substituted 2-aminothiazol-4(5H)-ones were synthesized through the cyclization of thiocyanatoamides (Baranovskyi et al., 2018).
Pharmaceutical Research :
- N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, synthesized from 4-Acetylphenyl cyanate, has shown potential biological activities, including RNA inhibition, DNA binding, urease inhibition, and radical scavenging activities. Its structure has been confirmed through various spectroscopic techniques, and it has been studied for its reactivity profile and interactions with biological molecules (Khalid et al., 2022).
Metabolism Studies :
- The metabolism of 1-(4-Acetylphenyl)-3,3-dimethyltriazene, a compound related to 4-Acetylphenyl cyanate, has been studied in vivo and in vitro, revealing insights into its biotransformation and potential cytotoxicity, which could be relevant for cancer research and drug development (Farina et al., 1982).
Safety And Hazards
properties
IUPAC Name |
(4-acetylphenyl) cyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAFEFAYKJZTHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454564 | |
Record name | 4-Acetylphenyl cyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylphenyl cyanate | |
CAS RN |
1129-36-8 | |
Record name | 4-Acetylphenyl cyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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